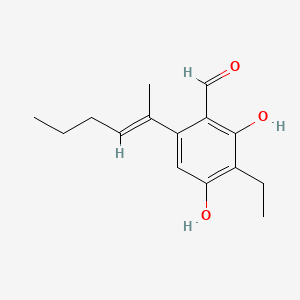

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)-

説明

Benzaldehyde, 3-ethyl-2,4-dihydroxy-6-((1E)-1-methyl-1-pentenyl)- (hereafter referred to as the "target compound") is a polyhydroxy-substituted benzaldehyde derivative. Its structure features a central benzene ring substituted with:

- 3-ethyl group: A short alkyl chain at position 2.

- 6-((1E)-1-methyl-1-pentenyl): A seven-carbon aliphatic chain at position 6 with a trans-configuration (E) double bond and a methyl branch.

This compound belongs to a broader class of benzaldehyde derivatives commonly isolated from fungi of the genus Eurotium (e.g., E. rubrum, E. repens), which are known for producing structurally diverse metabolites with bioactivities such as antioxidant, antimicrobial, and antitumor effects . However, the specific bioactivity profile of the target compound remains understudied compared to its analogs.

特性

CAS番号 |

203051-01-8 |

|---|---|

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC名 |

3-ethyl-6-[(E)-hex-2-en-2-yl]-2,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C15H20O3/c1-4-6-7-10(3)12-8-14(17)11(5-2)15(18)13(12)9-16/h7-9,17-18H,4-6H2,1-3H3/b10-7+ |

InChIキー |

BEEZXTYOZYXCKI-JXMROGBWSA-N |

異性体SMILES |

CCC/C=C(\C)/C1=CC(=C(C(=C1C=O)O)CC)O |

正規SMILES |

CCCC=C(C)C1=CC(=C(C(=C1C=O)O)CC)O |

製品の起源 |

United States |

準備方法

合成経路および反応条件

3-エチル-2,4-ジヒドロキシ-6-((1E)-1-メチル-1-ペンテンイル)-ベンズアルデヒドの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つには、ベンズアルデヒド誘導体のアルキル化、それに続くヒドロキシル化、そしてメチルペンテンイル基の付加があります。反応条件は、通常、所望の生成物の収率と純度を確保するために、特定の触媒、制御された温度、およびpHレベルを必要とします。

工業生産方法

この化合物の工業生産には、反応条件を一定に維持するために連続フローリアクターを使用する、大規模な有機合成技術が含まれる場合があります。クロマトグラフィーや結晶化などの高度な精製方法を使用することは、さまざまな用途に適した高純度の製品を得るために不可欠です。

化学反応の分析

反応の種類

3-エチル-2,4-ジヒドロキシ-6-((1E)-1-メチル-1-ペンテンイル)-ベンズアルデヒドは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、対応するカルボン酸を生成するために酸化することができます。

還元: 還元反応は、それをアルコールや他の還元された形に変換することができます。

置換: 求電子置換反応と求核置換反応は、分子に新しい官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。

置換: ハロゲン(Cl2、Br2)や求核剤(NH3、OH-)などの試薬は、特定の条件下で用いられて、所望の置換を実現します。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールを生成する可能性があります。置換反応は、さまざまな置換されたベンズアルデヒド誘導体をもたらす可能性があります。

科学的研究の応用

3-エチル-2,4-ジヒドロキシ-6-((1E)-1-メチル-1-ペンテンイル)-ベンズアルデヒドは、科学研究でさまざまな用途を持っています。

化学: これは、複雑な有機分子の合成における前駆体として、またさまざまな化学反応における試薬として使用されます。

生物学: この化合物のユニークな構造は、生化学的経路と相互作用を研究するための貴重なツールとなっています。

医学: 特に新薬の開発において、その潜在的な治療的性質に関する研究が進められています。

産業: 香料、香料、その他の特殊化学品の製造に利用されています。

作用機序

類似の化合物との比較

類似の化合物

ベンズアルデヒド: 親化合物であり、構造は単純ですが、反応性は類似しています。

3-エチル-2,4-ジヒドロキシベンズアルデヒド: メチルペンテンイル基がなく、そのため化学的性質が異なります。

2,4-ジヒドロキシ-6-((1E)-1-メチル-1-ペンテンイル)ベンズアルデヒド: 類似していますが、置換基の位置が異なります。

独自性

3-エチル-2,4-ジヒドロキシ-6-((1E)-1-メチル-1-ペンテンイル)-ベンズアルデヒドは、独特の官能基の組み合わせによって際立っており、これは異なる化学的性質と潜在的な用途をもたらします。さまざまな化学反応を起こす能力と、さまざまな科学分野における関連性は、その重要性を強調しています。

類似化合物との比較

Comparison with Similar Compounds

The target compound shares structural and functional similarities with other benzaldehyde derivatives from Eurotium species. Below is a detailed comparison:

Structural Comparison

Key Differences

Substituent Position and Type :

- The target compound uniquely features an ethyl group at C-3, whereas most Eurotium derivatives (e.g., Eurotirubrins, flavoglaucin) have prenyl (3-methyl-2-butenyl) groups at this position. Ethyl groups may reduce steric hindrance and alter lipophilicity compared to bulkier prenyl chains .

- The 2,4-dihydroxy pattern in the target compound contrasts with the 5,6-dihydroxy configuration seen in gentisaldehyde derivatives (e.g., compounds 26, 35), which are more common in Eurotium metabolites .

Aliphatic Chain at C-6 :

- The 6-((1E)-1-methyl-1-pentenyl) chain in the target compound is shorter and less oxidized than the epoxidized heptenyl or heptadienyl chains in analogs like compounds 26 and 33. The trans-configuration (E) of the double bond may influence molecular rigidity and receptor binding .

Bioactivity Implications :

- Prenyl-substituted derivatives (e.g., flavoglaucin, eurotirubrins) exhibit stronger antimicrobial and cytotoxic activities, likely due to enhanced membrane penetration from their lipophilic side chains. The target compound’s ethyl group and dihydroxy configuration might favor antioxidative effects over cytotoxicity .

- Epoxidized aliphatic chains (e.g., in compound 26) correlate with antiparasitic activity, suggesting that the absence of such functional groups in the target compound may limit its efficacy against pathogens like Leishmania .

Physicochemical Properties

While direct data for the target compound is lacking, comparisons can be inferred:

- Polarity: The 2,4-dihydroxy groups increase water solubility compared to mono-hydroxy derivatives like flavoglaucin.

- Stability : The (1E)-configured aliphatic chain may reduce susceptibility to oxidative degradation compared to polyunsaturated analogs (e.g., compound 35) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。